molecular formula C15H12Cl2N4O5S B10901645 4-Chloro-N~1~-(2-{2-[(E)-1-(4-chloro-3-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-1-benzenesulfonamide

4-Chloro-N~1~-(2-{2-[(E)-1-(4-chloro-3-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-1-benzenesulfonamide

Cat. No.: B10901645
M. Wt: 431.2 g/mol
InChI Key: CIWSHFIMPQGIJV-QGMBQPNBSA-N
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Description

4-Chloro-N~1~-(2-{2-[(E)-1-(4-chloro-3-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-1-benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes chloro, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N~1~-(2-{2-[(E)-1-(4-chloro-3-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-1-benzenesulfonamide typically involves multiple steps:

    Formation of the Hydrazone Intermediate: This step involves the reaction of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Coupling Reaction: The hydrazone intermediate is then coupled with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its sulfonamide group.

Medicine

    Drug Development: Potential use as a lead compound for developing new pharmaceuticals, particularly those targeting bacterial infections.

Industry

    Dye Manufacturing: The compound can be used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 4-Chloro-N~1~-(2-{2-[(E)-1-(4-chloro-3-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-1-benzenesulfonamide exerts its effects is primarily through its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. The nitro and chloro groups can also participate in various biochemical interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N~1~-(2-{2-[(E)-1-(4-chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-1-benzenesulfonamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    4-Chloro-N~1~-(2-{2-[(E)-1-(4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-1-benzenesulfonamide: Similar structure but without the additional chloro group.

Uniqueness

The presence of both chloro and nitro groups in 4-Chloro-N~1~-(2-{2-[(E)-1-(4-chloro-3-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-1-benzenesulfonamide makes it unique, as these groups can significantly influence its chemical reactivity and biological activity. This dual functionality can be exploited in various applications, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C15H12Cl2N4O5S

Molecular Weight

431.2 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]acetamide

InChI

InChI=1S/C15H12Cl2N4O5S/c16-11-2-4-12(5-3-11)27(25,26)19-9-15(22)20-18-8-10-1-6-13(17)14(7-10)21(23)24/h1-8,19H,9H2,(H,20,22)/b18-8+

InChI Key

CIWSHFIMPQGIJV-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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